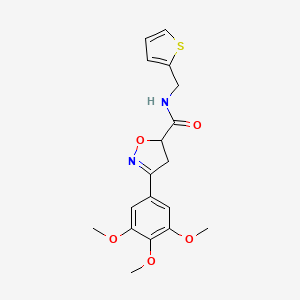![molecular formula C25H24ClN7O3 B11424511 N-(5-chloro-2-methoxyphenyl)-2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B11424511.png)
N-(5-chloro-2-methoxyphenyl)-2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a chlorinated methoxyphenyl group, a pyrazole ring, and a triazoloquinazoline moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: This step involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.
Synthesis of the Triazoloquinazoline Core: This is achieved by cyclization reactions involving suitable precursors, often under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the chlorinated methoxyphenyl group with the triazoloquinazoline core, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the pyrazole ring.
Reduction: Reduction reactions may target the carbonyl group in the triazoloquinazoline moiety.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic or basic conditions.
Reduction: Reagents such as NaBH₄ or LiAlH₄.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones or N-oxides.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the synthesis of novel polymers or materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.
Biochemical Probes: Used in studying biochemical pathways and interactions.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals targeting specific diseases.
Diagnostics: Use in imaging or diagnostic assays due to its unique chemical properties.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide: Similar in structure but lacks the triazoloquinazoline moiety.
3,5-dimethyl-1H-pyrazole derivatives: Share the pyrazole ring but differ in other structural aspects.
Triazoloquinazoline derivatives: Compounds with variations in the triazoloquinazoline core.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide is unique due to its combination of structural motifs, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H24ClN7O3 |
|---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide |
InChI |
InChI=1S/C25H24ClN7O3/c1-15-12-16(2)32(29-15)11-10-22-28-24-18-6-4-5-7-20(18)31(25(35)33(24)30-22)14-23(34)27-19-13-17(26)8-9-21(19)36-3/h4-9,12-13H,10-11,14H2,1-3H3,(H,27,34) |
InChI Key |
FRTZPMTXUBLKPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)NC5=C(C=CC(=C5)Cl)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-(3-nitrophenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11424428.png)
![(2E)-2-(4-ethylbenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11424436.png)
![3,4-dihydroquinolin-1(2H)-yl[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone](/img/structure/B11424443.png)
![2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11424448.png)
![N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11424451.png)
![8-(4-ethylphenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424455.png)
![3-amino-6-benzyl-N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11424457.png)
![3-amino-6-benzyl-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11424464.png)
![diethyl 1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11424466.png)
![3-(3-chlorophenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11424473.png)

![N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide](/img/structure/B11424489.png)
![1-[3-(2-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine](/img/structure/B11424504.png)
![1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B11424509.png)
